molecular formula C19H18N2OS B12548723 Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- CAS No. 160380-35-8

Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]-

Cat. No.: B12548723
CAS No.: 160380-35-8
M. Wt: 322.4 g/mol
InChI Key: QNTNODUHWPAGCW-UHFFFAOYSA-N
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Description

Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is known for its unique structural features, which include a morpholine ring attached to a benzothiazole core via a phenyl-ethenyl linkage. The presence of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone in the presence of a catalyst. One common method includes the use of a copper-catalyzed condensation reaction, which enables the efficient formation of the benzothiazole ring . The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the phenyl-ethenyl linkage can be modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzothiazole, 2-[2-[4-(4-morpholinyl)phenyl]ethenyl]- is unique due to its specific structural features, which impart distinct chemical and biological properties

Properties

CAS No.

160380-35-8

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

4-[4-[2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]morpholine

InChI

InChI=1S/C19H18N2OS/c1-2-4-18-17(3-1)20-19(23-18)10-7-15-5-8-16(9-6-15)21-11-13-22-14-12-21/h1-10H,11-14H2

InChI Key

QNTNODUHWPAGCW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=CC3=NC4=CC=CC=C4S3

Origin of Product

United States

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